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Compound of Interest

Compound Name: 1-(2-Methoxybenzyl)guanidine

CAS No.: 224947-74-4

Cat. No.: B1621134

Get Quote

Executive Summary
This guide compares two ortho-substituted benzylguanidine derivatives: 1-(2-
Methoxybenzyl)guanidine (2-MeO-BG) and 2-Chlorobenzylguanidine (2-Cl-BG). While both

share the core benzylguanidine scaffold—historically associated with adrenergic neuron

blockade (similar to bretylium and guanethidine)—they exhibit distinct divergence in their

modern application profiles.

2-Chlorobenzylguanidine has emerged as a lead candidate in metabolic research,

specifically as a galegine analog for weight loss and AMPK activation.

1-(2-Methoxybenzyl)guanidine primarily serves as a structural probe in Structure-Activity

Relationship (SAR) studies for the Norepinephrine Transporter (NET), often demonstrating

altered affinity and lipophilicity compared to its halogenated counterparts.

Chemical & Physical Properties
The substitution at the ortho (2-) position is critical for steric interaction with biological targets

(NET or Mitochondrial Complex I).
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Feature
1-(2-

Methoxybenzyl)guanidine
2-Chlorobenzylguanidine

CAS Number 224947-74-4
1-(2-chlorobenzyl)guanidine

(Specific CAS varies by salt)

Substituent
Methoxy (-OCH₃) at ortho

position
Chlorine (-Cl) at ortho position

Electronic Effect
Electron-donating (by

resonance), bulky

Electron-withdrawing

(inductive), lipophilic

Lipophilicity (LogP) ~0.6 - 0.9 (Lower) ~1.5 - 1.8 (Higher)

Primary Class
Adrenergic Neuron Blocker /

NET Substrate

Galegine Analog / Metabolic

Modulator

Pharmacological Activity Profiles
A. Metabolic Activity (AMPK & Weight Loss)
Recent research identifies 2-Chlorobenzylguanidine as a potent agent for inducing weight loss,

distinct from the classical adrenergic mechanism.

Mechanism: Acts as a Galegine (isoamylene guanidine) analog. It likely inhibits

Mitochondrial Complex I, leading to a rise in the AMP:ATP ratio and subsequent activation of

AMP-activated protein kinase (AMPK).

Efficacy: In diet-induced obesity (DIO) models, 2-Chlorobenzylguanidine (and its 4-chloro

isomer) demonstrated significant weight reduction (−7% to −19% body weight) without the

rebound hypertension seen with some sympathomimetics.

2-Methoxy Comparator: The methoxy derivative is generally less active in this specific

metabolic pathway due to the electron-donating nature of the methoxy group, which

destabilizes the interaction required for mitochondrial inhibition compared to the electron-

withdrawing chlorine.

B. Adrenergic Neuron Blockade (NET Interaction)
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Both compounds interact with the Norepinephrine Transporter (NET), a hallmark of

benzylguanidines (e.g., MIBG).[1]

Uptake Mechanism: They act as substrates for NET (Uptake-1), accumulating in sympathetic

nerve terminals.

Vesicular Depletion: Once intracellular, they compete with norepinephrine (NE) for transport

into storage vesicles via VMAT2.

Differentiation:

2-Cl-BG: High lipophilicity facilitates rapid membrane permeation but may increase non-

specific binding.

2-MeO-BG: The ortho-methoxy group introduces steric bulk that can hinder optimal

binding to the NET substrate pocket compared to the meta-substituted gold standard

(MIBG). However, it remains a competitive inhibitor of NE uptake.

Mechanism of Action Visualization
The following diagram illustrates the divergent pathways: the classical Adrenergic path (NET)

and the Metabolic path (Mitochondria).
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Caption: Dual mechanistic pathways of benzylguanidines. 2-Chlorobenzylguanidine favors the

Metabolic (Red/Green) pathway, while 2-Methoxybenzylguanidine is primarily characterized by

the Adrenergic (Yellow) pathway.

Experimental Protocols
Protocol A: Comparative NET Uptake Assay
Objective: Determine the affinity (

) of the analogs for the Norepinephrine Transporter.

Cell Line: Use SK-N-SH (human neuroblastoma) or CHO cells stably expressing human

NET.

Preparation: Plate cells in 24-well plates (

cells/well). Grow to confluence.

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid and pargyline (MAO

inhibitor).

Incubation:

Pre-incubate cells with varying concentrations (

to

M) of 2-MeO-BG or 2-Cl-BG for 10 minutes.

Add radiolabeled tracer:

-Norepinephrine (final conc. 20 nM).

Incubate for 10 minutes at 37°C.

Termination: Rapidly wash cells 3x with ice-cold KRH buffer.

Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via liquid

scintillation counting.
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Analysis: Plot % inhibition vs. Log[Concentration] to determine

and calculate

using the Cheng-Prusoff equation.

Protocol B: AMPK Activation Screen (Western Blot)
Objective: Validate the metabolic activity (weight loss potential) of 2-Chlorobenzylguanidine.

Cell System: L6 skeletal muscle myotubes or HepG2 hepatocytes.

Treatment: Treat cells with 2-Cl-BG (10 µM, 50 µM) or Vehicle (DMSO) for 1-2 hours. Use

Metformin (2 mM) as a positive control.

Extraction: Harvest cells in lysis buffer containing phosphatase inhibitors.

Immunoblotting:

Run SDS-PAGE and transfer to PVDF membrane.

Probe with primary antibodies: Anti-pAMPK (Thr172) and Anti-Total AMPK.

Quantification: Normalize pAMPK signal to Total AMPK. A ratio increase >1.5x indicates

significant activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

